molecular formula C14H15N3O4 B11076605 ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

Cat. No.: B11076605
M. Wt: 289.29 g/mol
InChI Key: MQKVIZGUASIILQ-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 4-[(2-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE typically involves the reaction of 2-methoxyaniline with ethyl 4-formylimidazole-5-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-[(2-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-[(2-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

ETHYL 4-[(2-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE can be compared with other imidazole derivatives, such as:

    ETHYL 2-{3-[(4-METHOXYANILINO)CARBONYL]-2-PYRIDINYL}ACETATE: Similar in structure but with a pyridine ring instead of an imidazole ring.

    ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE:

    4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE: An indole derivative with different biological activities.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-21-14(19)12-11(15-8-16-12)13(18)17-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

MQKVIZGUASIILQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=C2OC

solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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